molecular formula C8H11F2N B13952792 1-Tert-butyl-3,4-difluoropyrrole

1-Tert-butyl-3,4-difluoropyrrole

Cat. No.: B13952792
M. Wt: 159.18 g/mol
InChI Key: CWUYCQOYFIICKW-UHFFFAOYSA-N
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Description

1-Tert-butyl-3,4-difluoropyrrole is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyrroles typically involves electrophilic fluorination methods. For 1-Tert-butyl-3,4-difluoropyrrole, a common approach is the direct fluorination of the pyrrole ring. This can be achieved using reagents such as xenon difluoride or elemental fluorine under controlled conditions to ensure regioselectivity and yield .

Industrial Production Methods

Industrial production of fluorinated pyrroles often employs large-scale fluorination techniques. These methods are optimized for high yield and purity, utilizing advanced fluorination reagents and catalysts to achieve the desired substitution on the pyrrole ring .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-3,4-difluoropyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated pyrroles, while oxidation can produce pyrrole oxides .

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3,4-difluoropyrrole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or material properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyrrole
  • 3-Fluoropyrrole
  • 4-Fluoropyrrole
  • Trifluoromethylpyrrole

Uniqueness

1-Tert-butyl-3,4-difluoropyrrole is unique due to the presence of both tert-butyl and difluoro substituents on the pyrrole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H11F2N

Molecular Weight

159.18 g/mol

IUPAC Name

1-tert-butyl-3,4-difluoropyrrole

InChI

InChI=1S/C8H11F2N/c1-8(2,3)11-4-6(9)7(10)5-11/h4-5H,1-3H3

InChI Key

CWUYCQOYFIICKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(=C1)F)F

Origin of Product

United States

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